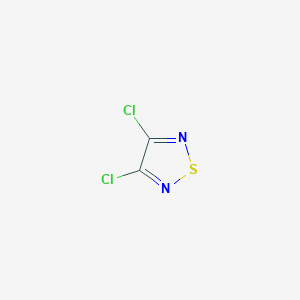

3,4-Dichloro-1,2,5-thiadiazole

Description

The exact mass of the compound 3,4-Dichloro-1,2,5-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dichloro-1,2,5-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-1,2,5-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2S/c3-1-2(4)6-7-5-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZQOVYRCBAMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205896 | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-20-1 | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-1,2,5-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dichloro-1,2,5-thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE8RVW5SWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dichloro-1,2,5-thiadiazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the synthesis, characterization, and applications of 3,4-dichloro-1,2,5-thiadiazole, a versatile heterocyclic compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering clear experimental protocols, structured data, and visual representations of synthetic pathways.

Physicochemical Properties

3,4-Dichloro-1,2,5-thiadiazole is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₂N₂S | [1] |

| Molar Mass | 155.00 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.648 g/mL at 25 °C | [1][3] |

| Boiling Point | 158 °C | [1][4] |

| Refractive Index | n20/D 1.561 | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol | [4][5] |

Synthesis of 3,4-Dichloro-1,2,5-thiadiazole

Two primary synthetic routes for the preparation of 3,4-dichloro-1,2,5-thiadiazole have been reported in the literature. Both methods are detailed below, including reaction diagrams and experimental protocols.

Synthesis from Cyanogen (B1215507) and Sulfur Dichloride

This method involves the reaction of cyanogen with sulfur dichloride in the presence of a chloride ion catalyst.[6]

Experimental Protocol:

A solution of sulfur dichloride and a catalytic amount of a chloride ion source (e.g., tetraethylammonium (B1195904) chloride) in a suitable organic solvent (e.g., dimethylformamide) is prepared.[6] Cyanogen gas is then introduced into the reaction mixture.[6] The reaction is typically carried out at a temperature between -10 °C and 50 °C.[6] After the reaction is complete, the product is isolated by distillation under reduced pressure.[6]

Synthesis from Aminoacetonitrile (B1212223)

An alternative synthesis route involves the reaction of aminoacetonitrile with a mixture of sulfur dichloride and chlorine.[7]

Experimental Protocol:

Chlorine gas is passed into a mixture of sulfur dichloride and dimethylformamide at 0 °C.[7] Aminoacetonitrile bisulfate is then added to the mixture over a period of time while maintaining the low temperature.[7] The reaction mixture is stirred at 0-5 °C and then allowed to warm to room temperature.[7] After the reaction is complete, the mixture is poured into ice water, and the product is recovered by steam distillation, followed by extraction with a suitable solvent like petroleum ether and subsequent distillation for purification.[7]

Characterization Data

The characterization of 3,4-dichloro-1,2,5-thiadiazole is crucial for confirming its identity and purity. The following table summarizes key analytical data.

| Technique | Observed Data |

| Ultraviolet (UV) Spectroscopy | Absorptions at λmax 248 mμ (ε 9,500) and 275 mμ (ε 9,150)[6] |

| Infrared (IR) Spectroscopy | Absorption maxima at 7.0, 7.6, 7.92, 9.83, 12.12, and 12.28 μ[6] |

| Elemental Analysis | Calculated for C₂N₂SCl₂: C, 15.50%; N, 18.07%; Cl, 45.75%. Found: C, 15.90%; N, 18.10%; Cl, 44.94%[6] |

Applications in Research and Development

3,4-Dichloro-1,2,5-thiadiazole is a valuable building block in the synthesis of various compounds with applications in pharmaceuticals and agrochemicals.[2]

Pharmaceutical Applications

A significant application of this compound is as an intermediate in the synthesis of pharmaceuticals.[2] Notably, it is a key precursor in the preparation of Timolol, a β-adrenergic blocking agent used in the treatment of glaucoma.[4] The thiadiazole ring serves as a core scaffold for the development of new therapeutic agents.[2][8] Its derivatives have been investigated for various biological activities, including as inhibitors of lysosomal acid lipase (B570770) (LAL).[8]

References

- 1. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dichloro-1,2,5-thiadiazole 97 5728-20-1 [sigmaaldrich.com]

- 4. 3,4-Dichloro-1,2,5-thiadiazole | 5728-20-1 [chemicalbook.com]

- 5. 3,4-Dichloro-1,2,5-thiadiazole, 99% | Fisher Scientific [fishersci.ca]

- 6. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 7. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,4-Dichloro-1,2,5-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-1,2,5-thiadiazole is a five-membered heterocyclic compound with the chemical formula C₂Cl₂N₂S.[1] It is a colorless liquid at room temperature and serves as a versatile building block in the synthesis of various agrochemicals and pharmaceuticals, particularly fungicides and herbicides.[2] Its reactivity, particularly the displacement of the chloride groups, allows for the creation of a diverse range of derivatives.[1][3] This guide provides a comprehensive overview of the spectroscopic data available for 3,4-dichloro-1,2,5-thiadiazole, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3,4-dichloro-1,2,5-thiadiazole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₂N₂S | [1] |

| Molar Mass | 155.00 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 158 °C | [1][4] |

| Density | 1.648 g/cm³ | [1][4] |

| Refractive Index | n20/D 1.561 | [4] |

| CAS Number | 5728-20-1 | [1] |

Spectroscopic Data

The following sections present the available spectroscopic data for 3,4-dichloro-1,2,5-thiadiazole, including infrared, Raman, ultraviolet-visible, and mass spectrometry data.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of 3,4-dichloro-1,2,5-thiadiazole have been recorded and all 15 fundamental vibrations have been assigned.[5] The molecule is assumed to be planar with C₂ᵥ symmetry.[5]

Table 1: Infrared and Raman Spectroscopic Data [5]

| Wavenumber (cm⁻¹) | Intensity (IR, gas) | Intensity (IR, liquid) | Intensity (Raman, liquid) | Assignment |

| 1416 | m | m | vw | ν(C=N) |

| 1280 | s | s | s | ν(C-N) |

| 1030 | w | w | m | Ring def. |

| 874 | vs | vs | w | ν(C-Cl) |

| 815 | m | m | vs | ν(S-N) |

| 680 | w | w | s | Ring def. |

| 525 | w | w | m | δ(C-Cl) |

| 420 | w | w | m | Ring def. |

| 340 | w | w | m | δ(S-N) |

| 260 | - | - | w | Ring def. |

| 180 | - | - | w | Torsion |

Intensities: vs = very strong, s = strong, m = medium, w = weak, vw = very weak. Assignments: ν = stretching, δ = bending, def. = deformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3,4-dichloro-1,2,5-thiadiazole has been recorded, primarily in the vapor phase, to aid in the assignment of vibrational modes.[5]

Table 2: Ultraviolet-Visible Spectroscopic Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Phase | Reference |

| 260 nm | - | Vapor Phase | [5] |

Mass Spectrometry (MS)

The fragmentation of the molecular cation of 3,4-dichloro-1,2,5-thiadiazole has been studied using time-of-flight mass spectrometry.[6] The primary dissociation pathways involve either the migration of a chlorine atom followed by ring opening or direct ring opening.[6]

Table 3: Mass Spectrometry Data [6]

| m/z | Proposed Fragment Ion | Relative Abundance |

| 154 | [C₂Cl₂N₂S]⁺˙ | Parent Ion |

| 119 | [C₂ClN₂S]⁺ | - |

| 93 | [C₂ClS]⁺ | - |

| 82 | [SCl]⁺ | - |

| 61 | [CNS]⁺ | - |

| 46 | [NS]⁺ | High |

| 32 | [S]⁺ | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of 3,4-Dichloro-1,2,5-thiadiazole

One common method for the synthesis of 3,4-dichloro-1,2,5-thiadiazole involves the reaction of α-aminoacetonitrile bisulfate with sulfur dichloride in dimethylformamide, followed by the addition of chlorine gas.[5] An alternative route is the reaction of cyanogen (B1215507) with sulfur dichloride in the presence of a chloride ion catalyst.[8]

Detailed Protocol (from α-aminoacetonitrile bisulfate): [5]

-

To a stirred solution of sulfur dichloride in dimethylformamide, add α-aminoacetonitrile bisulfate.

-

Introduce chlorine gas into the reaction mixture.

-

After the reaction is complete, the mixture is distilled to isolate the crude product.

-

The product is then purified by gas-liquid chromatography (GLC) to achieve a purity of over 99%.[5]

Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of 3,4-dichloro-1,2,5-thiadiazole.

Infrared and Raman Spectroscopy Protocol[5]

-

Infrared (IR) Spectroscopy:

-

Gas-phase: Spectra are recorded using a Perkin-Elmer model 621 IR spectrophotometer. The sample is introduced into a 10 cm gas cell with KBr or CsI windows at its vapor pressure at room temperature.

-

Liquid-phase: Spectra are recorded for a capillary film of the liquid between KBr plates or polyethylene (B3416737) sheets.

-

-

Raman Spectroscopy:

-

The Raman spectrum of the liquid sample is recorded using a Spex double monochromator.

-

The sample is sealed in a melting point tube and excited using an argon ion laser.

-

A rotatable analyzer is used to measure depolarization ratios.

-

Mass Spectrometry Protocol[6]

-

Ionization: The molecular cation of 3,4-dichloro-1,2,5-thiadiazole is generated via multiphoton excitation using a laser at 235 nm.

-

Analysis: The resulting fragment ions are mass analyzed using a time-of-flight (TOF) mass spectrometer.

-

Mechanism Elucidation: Laser power dependence studies are conducted for various product ions to help determine the dissociation mechanism.

Mass Spectrometry Fragmentation Pathway

The major fragmentation pathways observed in the mass spectrum of 3,4-dichloro-1,2,5-thiadiazole are depicted in the following diagram.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to 3,4-dichloro-1,2,5-thiadiazole. The availability of detailed infrared, Raman, UV-Vis, and mass spectrometry data offers a solid foundation for the identification and characterization of this important heterocyclic compound. While comprehensive NMR data remains to be fully documented in the literature, the information presented herein is valuable for researchers and professionals engaged in the synthesis, analysis, and application of 3,4-dichloro-1,2,5-thiadiazole and its derivatives in various fields, including drug development and materials science.

References

- 1. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 7. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

physical properties of 3,4-dichloro-1,2,5-thiadiazole

An In-depth Technical Guide to the Physical Properties of 3,4-Dichloro-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-1,2,5-thiadiazole is a versatile heterocyclic compound with the chemical formula C₂Cl₂N₂S.[1] It serves as a crucial building block and intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2][3] Notably, it is a precursor in the preparation of the β-adrenergic blocking agent, Timolol.[3][4] This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

3,4-Dichloro-1,2,5-thiadiazole is a stable, colorless liquid at room temperature.[1][5] It is characterized by its high density and specific boiling and melting points. The compound is soluble in organic solvents such as chloroform (B151607) and methanol.[3][6][7]

Data Summary

The quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂Cl₂N₂S | [1][2][8] |

| Molar Mass | 155.00 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Density | 1.648 g/mL at 25 °C | [1][3] |

| Boiling Point | 158 °C at atmospheric pressure | [1][2][3] |

| 85 °C at 82-85 mmHg | [4][5] | |

| 101-102 °C at 122 mmHg | [9] | |

| Melting Point | 82-83 °C | [4][6] |

| Solubility | Soluble in chloroform and methanol | [3][6][7] |

| Refractive Index | n20/D 1.561 |

Experimental Protocols

The synthesis of 3,4-dichloro-1,2,5-thiadiazole can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis from Cyanogen (B1215507) and Sulfur Dichloride

This method provides a high yield of 3,4-dichloro-1,2,5-thiadiazole by reacting cyanogen with sulfur dichloride in the presence of a chloride ion catalyst.[5]

Materials:

-

Sulfur dichloride (SCl₂)

-

Tetraethylammonium (B1195904) chloride (catalyst)

-

Dimethylformamide (solvent)

-

Cyanogen gas ((CN)₂)

-

Low boiling petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

A 500 ml, 3-necked flask is equipped with a magnetic stirrer, gas inlet tube, thermometer, and reflux condenser.

-

The flask is charged with 42.9 g (0.42 mole) of sulfur dichloride, 16.5 g of tetraethylammonium chloride, and 150 ml of dimethylformamide.[5]

-

The mixture is cooled to 0 °C, and approximately 21.8 g (0.42 mole) of cyanogen gas is introduced over 1.5 hours while maintaining the temperature between 0-10 °C.[5]

-

After the addition of cyanogen, the resulting bright yellow solution is cooled to room temperature and stirred for an additional two hours.[5]

-

The reaction mixture is then extracted continuously with low boiling petroleum ether for four hours.[5]

-

The petroleum ether extracts are combined, washed thoroughly with water, and dried over anhydrous sodium sulfate.[5]

-

The solvent is removed by distillation. The final product, 3,4-dichloro-1,2,5-thiadiazole, is obtained as a colorless liquid via distillation under reduced pressure (boiling point of 85 °C at 82-85 mm pressure). The reported yield is 88%.[5]

Synthesis from Aminoacetonitrile (B1212223) Bisulfate

This alternative synthesis route utilizes aminoacetonitrile bisulfate as a starting material, reacting it with sulfur dichloride and chlorine gas.[9]

Materials:

-

Sulfur dichloride (SCl₂)

-

Dimethylformamide (solvent)

-

Chlorine gas (Cl₂)

-

Aminoacetonitrile bisulfate

-

Petroleum ether

-

Anhydrous magnesium sulfate

Procedure:

-

Chlorine gas is passed into a mixture of 190 ml of sulfur dichloride and 450 ml of dimethylformamide at 0 °C for 15 minutes.[9]

-

While continuing the addition of chlorine gas, 154 grams of aminoacetonitrile bisulfate is added over a 30-minute period.[9]

-

The resulting mixture is stirred for 30 minutes at 0-5 °C, then warmed to room temperature and stirred for several hours. The addition of chlorine is continued for the first hour at room temperature.[9]

-

The reaction mixture is then poured into 450 ml of ice water.

-

The resulting aqueous mixture is distilled at atmospheric pressure until the vapor temperature reaches 107 °C.[9]

-

The distillate, containing water and the product, is extracted with 100 ml and then with 30 ml of petroleum ether.[9]

-

The petroleum ether extracts are combined, washed twice with 30 ml portions of water, and dried over magnesium sulfate.[9]

-

The ether solution is distilled to remove the solvent. The product, 3,4-dichloro-1,2,5-thiadiazole, is then collected by distillation at 101-102 °C (122 mm).[9]

Visualization of Synthetic Pathway

The following diagram illustrates the key steps involved in the synthesis of 3,4-dichloro-1,2,5-thiadiazole from cyanogen and sulfur dichloride, as detailed in Protocol 2.1.

Caption: Synthesis workflow for 3,4-dichloro-1,2,5-thiadiazole.

References

- 1. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dichloro-1,2,5-thiadiazole | 5728-20-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 6. parchem.com [parchem.com]

- 7. 3,4-Dichloro-1,2,5-thiadiazole, 99% | Fisher Scientific [fishersci.ca]

- 8. 3,4-Dichloro-1,2,5-thiadiazole | C2Cl2N2S | CID 79804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-dichloro-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dichloro-1,2,5-thiadiazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique chemical properties, including its reactivity and stability, make it an important intermediate in the development of novel therapeutic agents and crop protection solutions. This technical guide provides a comprehensive overview of its chemical identifiers, physical and chemical properties, synthesis protocols, and key applications, with a focus on its role in the synthesis of the beta-blocker Timolol and its function as a nitrification inhibitor.

Core Identifiers and Properties

3,4-dichloro-1,2,5-thiadiazole is a colorless to almost colorless clear liquid. A summary of its key identifiers and physicochemical properties is provided in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5728-20-1[1] |

| Molecular Formula | C₂Cl₂N₂S[1] |

| IUPAC Name | 3,4-dichloro-1,2,5-thiadiazole |

| Synonyms | 4,5-Dichloro-2,1,3-thiadiazole, Dichloro-1,2,5-thiadiazole |

| InChI | 1S/C2Cl2N2S/c3-1-2(4)6-7-5-1 |

| InChI Key | YNZQOVYRCBAMEU-UHFFFAOYSA-N |

| SMILES | Clc1nsnc1Cl |

| EC Number | 227-232-7 |

| PubChem CID | 79804[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 155.01 g/mol |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 158 °C (lit.) |

| Density | 1.648 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.561 (lit.) |

Table 3: Spectral Data

| Spectroscopic Technique | Data |

| Infrared (IR) Spectroscopy | The fundamental vibrations have been assigned from IR and Raman spectra. Key absorption bands can be correlated with the parent 1,2,5-thiadiazole (B1195012) ring modes.[3][4] |

| Mass Spectrometry (MS) | The molecular ion peak is observed, and fragmentation patterns involve the loss of chlorine and cleavage of the thiadiazole ring. The most abundant product ion is the NS⁺ radical cation, followed by S⁺ and SCl⁺.[5] |

| ¹³C NMR Spectroscopy | Used to investigate solid-state inclusion compounds. |

Table 4: Safety and Toxicity

| Hazard Information | Details |

| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[1] |

| Signal Word | Danger[1] |

| Precautions | Avoid breathing fumes, wear protective gloves, eye protection, and handle in a well-ventilated area.[6] |

Experimental Protocols

Detailed methodologies for the synthesis of 3,4-dichloro-1,2,5-thiadiazole and its subsequent conversion to a key intermediate for the drug Timolol are provided below.

Synthesis of 3,4-dichloro-1,2,5-thiadiazole

This compound can be prepared from aminoacetonitrile (B1212223) bisulfate and sulfur dichloride in the presence of chlorine gas.[4]

Materials:

-

Aminoacetonitrile bisulfate

-

Sulfur dichloride

-

Dimethylformamide (DMF)

-

Chlorine gas

-

Ice water

-

Petroleum ether

-

Magnesium sulfate

Procedure:

-

Pass chlorine gas into a mixture of 190 ml of sulfur dichloride and 450 ml of dimethylformamide at 0°C for 15 minutes.

-

Continue the addition of chlorine gas while adding 154 grams of aminoacetonitrile bisulfate over a 30-minute period, maintaining the temperature at 0-5°C.

-

Stir the resulting mixture for 30 minutes at 0-5°C.

-

Allow the mixture to warm to room temperature and continue stirring for several hours. Continue the addition of chlorine gas until the reaction mixture has been at room temperature for one hour.

-

Pour the reaction mixture into 450 ml of ice water.

-

Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107°C.

-

Extract the distillate with 100 ml and then with 30 ml of petroleum ether.

-

Combine the petroleum ether extracts, wash with two 30 ml portions of water, and dry over magnesium sulfate.

-

Distill the ether solution. The organic solvent will distill in the range of 30-60°C.

-

3,4-dichloro-1,2,5-thiadiazole will distill at 101-102°C (122 mm).

Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) (A Timolol Intermediate)

This protocol describes the synthesis of a key precursor for Timolol, starting from 3,4-dichloro-1,2,5-thiadiazole.[7][8]

Materials:

-

3,4-dichloro-1,2,5-thiadiazole

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

In a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).

-

Heat the flask to 110°C.

-

Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.

-

Maintain the reaction temperature at 110°C with stirring for 2 hours after the addition is complete.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add water (30 mL) and acidify the mixture with concentrated hydrochloric acid.

-

Stir the mixture at 0°C until a precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the resulting orange solid from methanol and dry under high vacuum to yield 3.5 g (87.9% yield) of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

Applications and Mechanisms of Action

Role in the Synthesis of Timolol

3,4-dichloro-1,2,5-thiadiazole is a crucial starting material in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma. The synthesis involves the initial conversion of 3,4-dichloro-1,2,5-thiadiazole to 3-chloro-4-morpholino-1,2,5-thiadiazole, as detailed in the experimental protocol above. This intermediate is then further reacted to introduce the (S)-1-(tert-butylamino)-2-propanol side chain, leading to the final Timolol molecule.

Nitrification Inhibition

3,4-dichloro-1,2,5-thiadiazole and related thiadiazole derivatives have been identified as potent nitrification inhibitors. Nitrification is the biological oxidation of ammonia (B1221849) to nitrite (B80452), followed by the oxidation of the nitrite to nitrate (B79036), a process primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The key enzyme in the first step of this process is ammonia monooxygenase (AMO), a copper-containing enzyme. Thiadiazoles are believed to inhibit nitrification by chelating the copper ions essential for the catalytic activity of AMO, thereby disrupting the nitrification process. This is beneficial in agriculture as it reduces the loss of nitrogen fertilizers and minimizes the environmental impact of nitrate leaching.

References

- 1. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

The Reactivity of 3,4-Dichloro-1,2,5-Thiadiazole with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-1,2,5-thiadiazole is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its two electrophilic carbon centers, activated by the electron-withdrawing nature of the thiadiazole ring and the chlorine substituents, render it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of 3,4-dichloro-1,2,5-thiadiazole with various nucleophiles, including amines, thiols, alkoxides, and other nucleophilic species. The document details reaction pathways, summarizes available quantitative data, provides exemplary experimental protocols, and illustrates key mechanisms and workflows through diagrams.

Introduction

The 1,2,5-thiadiazole (B1195012) ring is a significant pharmacophore due to its electronic properties and metabolic stability. The chlorinated derivative, 3,4-dichloro-1,2,5-thiadiazole, is a readily available starting material for the synthesis of a wide array of functionalized thiadiazoles. The two chlorine atoms can be sequentially or simultaneously displaced by nucleophiles, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. The predominant reaction mechanism is nucleophilic aromatic substitution (SNAr). However, under certain conditions, ring-opening reactions can occur, leading to different product scaffolds. Understanding the reactivity of this compound is crucial for its effective utilization in synthetic chemistry.

General Reactivity and Reaction Pathways

The reactivity of 3,4-dichloro-1,2,5-thiadiazole is dominated by nucleophilic substitution at the C3 and C4 positions. The substitution can proceed in a stepwise manner, allowing for the synthesis of mono- and di-substituted products.

Mono-substitution: The reaction with one equivalent of a nucleophile typically leads to the formation of a 3-chloro-4-substituted-1,2,5-thiadiazole. This initial substitution deactivates the ring towards further substitution to some extent.

Di-substitution: The use of excess nucleophile and/or harsher reaction conditions can lead to the displacement of both chlorine atoms, yielding a symmetrically or asymmetrically substituted 3,4-disubstituted-1,2,5-thiadiazole.

Ring-Opening Reactions: With certain strong nucleophiles, particularly metal amides, ring-opening of the thiadiazole can compete with or dominate over substitution. This can lead to the formation of open-chain products or be utilized in one-pot procedures to synthesize 3,4-disubstituted-1,2,5-thiadiazoles via a ring-opening/ring-closure sequence.[1]

Data Presentation: Reactivity with Various Nucleophiles

The following tables summarize the available quantitative data for the reaction of 3,4-dichloro-1,2,5-thiadiazole with different classes of nucleophiles. It is important to note that reaction conditions can significantly influence yields and reaction times.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Ammonia (B1221849) (aq.) | 3,4-Diamino-1,2,5-thiadiazole | Not specified | Readily displaced | [2] |

| Various amines | 3-Amino-4-chloro-1,2,5-thiadiazoles, 3,4-Diamino-1,2,5-thiadiazoles | Varies | Moderate to good | General observation |

Table 2: Reaction with Thiol Nucleophiles

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Various thiols | Symmetrical trisulfides and ethanedinitrile | Room temperature, 20-50 min | High | [3] |

Note: In this specific reaction, 3,4-dichloro-1,2,5-thiadiazole acts as a sulfur transfer agent, leading to ring fragmentation.

Table 3: Reaction with Other Nucleophiles

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Anhydrous KF | 3-Chloro-4-fluoro-1,2,5-thiadiazole | Sulfolane, reflux (180°C oil bath), overnight | 40 | General synthesis |

| Metal Amides (e.g., LiHMDS) | Ring-opened intermediate | Not specified for isolation | - | [1] |

Experimental Protocols

The following are detailed methodologies for key reactions involving 3,4-dichloro-1,2,5-thiadiazole.

Synthesis of 3,4-Diamino-1,2,5-thiadiazole

This protocol is based on the general reactivity described in the literature.[2]

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole

-

Aqueous ammonia (e.g., 28-30%)

-

Suitable organic solvent (e.g., Dioxane or THF)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser

Procedure:

-

In a well-ventilated fume hood, dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in a suitable organic solvent.

-

Add an excess of aqueous ammonia (e.g., 10-20 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 3,4-diamino-1,2,5-thiadiazole.

-

Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Synthesis of 3-Chloro-4-fluoro-1,2,5-thiadiazole

This protocol is a representative example of a nucleophilic substitution with a halide.

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole

-

Anhydrous potassium fluoride (B91410) (KF)

-

Sulfolane

-

Distillation apparatus

-

Stirring apparatus

Procedure:

-

To a suspension of anhydrous KF (1.2 eq) in sulfolane, add 3,4-dichloro-1,2,5-thiadiazole (1.0 eq).

-

Heat the mixture to reflux (oil bath temperature of approximately 180 °C) and stir overnight.

-

After cooling the reaction mixture, set up a distillation apparatus.

-

Vigorously stir the mixture and distill the volatile products at an oil bath temperature of 200 °C.

-

The collected raw product can be further purified by fractional distillation to yield pure 3-chloro-4-fluoro-1,2,5-thiadiazole.

-

Confirm the structure of the product by NMR spectroscopy (¹³C and ¹⁹F NMR).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general reaction pathways and a typical experimental workflow for the nucleophilic substitution on 3,4-dichloro-1,2,5-thiadiazole.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 3. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,4-Dichloro-1,2,5-Thiadiazole from Aminoacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,4-dichloro-1,2,5-thiadiazole, a key heterocyclic compound, utilizing aminoacetonitrile (B1212223) as a starting material. This document details the core chemical transformation, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and materials science.

Core Synthesis Pathway

The synthesis of 3,4-dichloro-1,2,5-thiadiazole from aminoacetonitrile involves a direct reaction with a mixture of sulfur dichloride (SCl₂) and chlorine (Cl₂).[1] This process facilitates the formation of the thiadiazole ring with concurrent chlorination. The amino group of aminoacetonitrile reacts with the sulfur chlorides in a cyclization reaction to form the heterocyclic ring, while the presence of excess chlorine ensures the dichlorination of the thiadiazole core.

The reaction can be influenced by the purity of the sulfur dichloride. Commercial preparations of sulfur dichloride may contain sulfur monochloride (S₂Cl₂), which can lead to the formation of 3-chloro-1,2,5-thiadiazole (B1282117) as a byproduct.[1] To favor the production of the desired 3,4-dichloro-1,2,5-thiadiazole, the reaction mixture should be saturated with chlorine gas.[1]

Experimental Protocol

The following experimental protocol is adapted from established procedures for the synthesis of 3,4-dichloro-1,2,5-thiadiazole.[1]

Materials:

-

Aminoacetonitrile bisulfate

-

Sulfur dichloride (SCl₂)

-

Chlorine gas (Cl₂)

-

Dimethylformamide (DMF)

-

Petroleum ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of 190 ml of sulfur dichloride and 450 ml of dimethylformamide.

-

Chlorination: Cool the mixture to 0°C and pass chlorine gas into it for 15 minutes.

-

Addition of Starting Material: While continuing the addition of chlorine gas, add 154 grams of aminoacetonitrile bisulfate over a period of 30 minutes, maintaining the temperature between 0-5°C.

-

Reaction Progression: Stir the resulting mixture for 30 minutes at 0-5°C. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional period.

-

Work-up: Pour the reaction mixture into 450 ml of ice water.

-

Purification by Distillation: Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107°C. The distillate will consist of water and the desired product.

-

Extraction: Extract the distillate with 100 ml of petroleum ether, followed by a second extraction with 30 ml of petroleum ether.

-

Washing and Drying: Combine the petroleum ether extracts and wash them with two 30 ml portions of water. Dry the organic layer over magnesium sulfate.

-

Final Purification: Distill the dried petroleum ether solution. The solvent will distill in the range of 30-60°C. The final product, 3,4-dichloro-1,2,5-thiadiazole, distills at 101-102°C (at 122 mm Hg).[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Reactants | ||

| Aminoacetonitrile Bisulfate | 154 g | [1] |

| Sulfur Dichloride | 190 ml | [1] |

| Dimethylformamide | 450 ml | [1] |

| Reaction Conditions | ||

| Initial Temperature | 0-5 °C | [1] |

| Product Properties | ||

| Boiling Point | 101-102 °C (at 122 mm Hg) | [1] |

| Boiling Point (at 85 mm Hg) | 85 °C | [1][2] |

| Appearance | Colorless liquid | [2][3] |

| Molar Mass | 155.00 g·mol⁻¹ | [3] |

| Density | 1.648 g/cm³ | [3] |

Visualized Workflow and Relationships

To further elucidate the experimental process and the chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of 3,4-dichloro-1,2,5-thiadiazole.

Caption: Core chemical transformation pathway.

References

preparation of 3,4-dichloro-1,2,5-thiadiazole from cyanogen

An In-depth Technical Guide to the Preparation of 3,4-Dichloro-1,2,5-thiadiazole from Cyanogen (B1215507)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dichloro-1,2,5-thiadiazole, a versatile heterocyclic compound, from cyanogen gas. This document details the core chemical synthesis, experimental protocols, and relevant data, tailored for professionals in chemical research and drug development. The compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1]

Core Synthesis Pathway

The primary route for the preparation of 3,4-dichloro-1,2,5-thiadiazole involves the reaction of cyanogen ((CN)₂) with a sulfur chloride reagent.[2][3] The most well-documented and efficient method utilizes sulfur dichloride (SCl₂) in the presence of a chloride ion catalyst.[3] An alternative, though less detailed in the provided literature, involves the use of disulfur (B1233692) dichloride (S₂Cl₂).[2][4]

The reaction with sulfur dichloride is an exothermic process that proceeds economically and in good yield.[3] It follows a 1:1 molar ratio of cyanogen to sulfur dichloride.[3] The presence of a chloride ion catalyst, such as tetraethylammonium (B1195904) chloride, is crucial for the reaction.[3] The synthesis is typically conducted in an organic solvent, with dimethylformamide (DMF) being particularly effective in producing high yields.[3]

Caption: Reaction scheme for the synthesis of 3,4-dichloro-1,2,5-thiadiazole.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 3,4-dichloro-1,2,5-thiadiazole from cyanogen and sulfur dichloride as described in the cited literature.[3]

Table 1: Reaction Conditions

| Parameter | Value | Reference |

| Reactant Mole Ratio | 1:1 (Cyanogen:Sulfur Dichloride) | [3] |

| Catalyst Loading | 0.1 to 25 mole percent (based on cyanogen) | [3] |

| Temperature Range | 20 to 150 °C (preferred: 10 to 50 °C) | [3] |

| Pressure | Atmospheric or Superatmospheric | [3] |

| Preferred Solvent | Dimethylformamide (DMF) | [3] |

Table 2: Physical and Spectroscopic Properties of 3,4-Dichloro-1,2,5-thiadiazole

| Property | Value | Reference |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 85 °C at 82-85 mm Hg (estimated 158 °C at atmospheric pressure) | [2][3] |

| Density | 1.642 g/cm³ at 25 °C | [3] |

| Refractive Index (n²⁵D) | 1.5594 | [3] |

| Ultraviolet Absorption (λmax) | 258 mμ (ε 9,500) and 275 mμ (ε 9,150) | [3] |

| Infrared Absorption (νmax) | 7.0, 7.6, 7.92, 9.83, 12.12, and 12.28 μ | [3] |

| Molar Mass | 155.00 g·mol⁻¹ | [2] |

Table 3: Elemental Analysis Data

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 15.50 | 15.90 | [3] |

| Hydrogen (H) | 0.00 | 0.00 | [3] |

| Nitrogen (N) | 18.07 | 18.10 | [3] |

| Chlorine (Cl) | 45.75 | 44.94 | [3] |

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in U.S. Patent 3,115,497.[3]

Materials:

-

Sulfur dichloride (SCl₂)

-

Cyanogen gas ((CN)₂)

-

Tetraethylammonium chloride

-

Dimethylformamide (DMF)

Equipment:

-

Reaction vessel equipped with a stirrer, gas inlet tube, thermometer, and condenser

-

Cooling bath

-

Distillation apparatus

Caption: Workflow for the laboratory synthesis of 3,4-dichloro-1,2,5-thiadiazole.

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, prepare a solution of 103 g (1.0 mole) of sulfur dichloride and 5.0 g of tetraethylammonium chloride in 250 ml of dimethylformamide.

-

Cooling: Cool the resulting solution to a temperature between 10-15 °C using an external cooling bath.

-

Introduction of Cyanogen: While maintaining the temperature at 10-15 °C, slowly introduce 52 g (1.0 mole) of cyanogen gas into the stirred solution over a period of 3.5 hours.

-

Reaction Completion: After the addition of cyanogen is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure.

-

Product Collection: Collect the fraction boiling at 85 °C under a pressure of 82-85 mm Hg. This yields 3,4-dichloro-1,2,5-thiadiazole as a colorless liquid. The reported yield for this specific procedure is 88%.[3]

Safety Considerations

-

Cyanogen Gas: Cyanogen is a highly toxic and flammable gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.[5]

-

Sulfur Dichloride: Sulfur dichloride is a corrosive and toxic liquid that reacts with water. Handle with appropriate personal protective equipment, including gloves and eye protection.

-

3,4-Dichloro-1,2,5-thiadiazole: The product is classified as toxic and an irritant.[2] Avoid contact with skin and eyes, and prevent inhalation of vapors.

This guide provides a foundational understanding of the synthesis of 3,4-dichloro-1,2,5-thiadiazole from cyanogen. For further applications and reactions of this versatile intermediate, consulting the broader chemical literature is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 3. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Stability of 3,4-Dichloro-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3,4-dichloro-1,2,5-thiadiazole, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of a compound's thermal properties is paramount for ensuring safety during synthesis, purification, handling, and storage. This document outlines the known physicochemical properties, presents detailed experimental protocols for definitive thermal analysis, and proposes a logical workflow for a comprehensive thermal hazard assessment. Due to a lack of specific, publicly available quantitative thermal analysis data for this compound, this guide provides standardized methodologies based on industry best practices.

Introduction

3,4-Dichloro-1,2,5-thiadiazole (C₂Cl₂N₂S) is a versatile chemical building block. Its thermal stability is a critical parameter that dictates safe operating limits and is essential for process safety management. Thermal decomposition can lead to the generation of toxic and corrosive byproducts, as well as potentially energetic runaway reactions. This guide serves as a core resource for professionals requiring a detailed understanding of the thermal behavior of this compound.

Physicochemical and General Stability Data

3,4-Dichloro-1,2,5-thiadiazole is a stable, colorless liquid under standard conditions.[1] The 1,2,5-thiadiazole (B1195012) ring is noted for its aromaticity, contributing to a general thermal stability of the ring system up to 220°C.[2] Early patent literature describes 3,4-dichloro-1,2,5-thiadiazole as having no flash or fire point and being incapable of supporting combustion at its estimated atmospheric boiling point of 150°C.[1] However, for rigorous safety assessment, precise data from modern thermal analysis instrumentation is required. A summary of its known physical properties is provided in Table 1.

Table 1: Physicochemical Properties of 3,4-Dichloro-1,2,5-thiadiazole

| Property | Value |

| Molecular Formula | C₂Cl₂N₂S |

| Molecular Weight | 155.01 g/mol |

| Appearance | Colorless liquid[3] |

| Boiling Point | 158 °C (at 760 mmHg)[3] |

| 85 °C (at 85 mmHg)[1] | |

| Density | 1.648 g/cm³ at 25 °C[3] |

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of thermal stability involves a multi-technique approach to screen for, characterize, and quantify thermal hazards.

Screening with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for initial thermal stability screening. TGA measures mass changes as a function of temperature, while DSC measures the heat flow into or out of a sample.

Methodology:

-

Instrumentation: A simultaneous TGA/DSC instrument is recommended.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 3,4-dichloro-1,2,5-thiadiazole into a hermetically sealable crucible (e.g., gold-plated stainless steel or high-pressure gold-plated copper) to prevent evaporation.

-

Use an identical, empty, sealed crucible as a reference.

-

-

Experimental Conditions:

-

Purge Gas: Use an inert atmosphere, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature to approximately 450°C.

-

Heating Rate: Employ multiple heating rates (e.g., 2, 5, 10, and 20 °C/min) to assess the kinetics of decomposition. A common screening rate is 10 °C/min.

-

-

Data Analysis:

-

From the TGA data, determine the onset temperature of mass loss (Tonset, TGA) and the temperatures at which 5% and 50% mass loss occurs.

-

From the DSC data, identify the onset temperature of any exothermic or endothermic events (Tonset, DSC). For exothermic events, calculate the enthalpy of decomposition (ΔHd) by integrating the peak area.

-

Adiabatic Calorimetry for Runaway Reaction Assessment

Accelerating Rate Calorimetry (ARC) is the industry standard for simulating a thermal runaway scenario under adiabatic conditions (no heat loss to the surroundings).

Methodology:

-

Instrumentation: An Accelerating Rate Calorimeter.

-

Sample Preparation:

-

Load approximately 1-10 g of 3,4-dichloro-1,2,5-thiadiazole into a suitable, inert sample bomb (e.g., titanium, Hastelloy C).

-

The bomb is connected to a pressure transducer and thermocouple and placed within the calorimeter.

-

-

Experimental Procedure (Heat-Wait-Seek Mode):

-

The sample is heated in small steps (e.g., 5°C).

-

After each step, the instrument enters a "wait" period to achieve thermal equilibrium.

-

The instrument then enters a "seek" mode, where it monitors for an exothermic activity (self-heating rate) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

Once self-heating is detected, the instrument enters an adiabatic mode, where the surrounding heaters match the sample temperature, and the time, temperature, and pressure data are logged.

-

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating reaction.

-

Calculate key safety parameters such as the adiabatic temperature rise (ΔTad), time to maximum rate (TMR), and temperature of no return (TNR).

-

Evaluate the pressure generation rate and the final pressure to assess the risk of vessel rupture.

-

Logical Workflow and Decomposition Pathways

A systematic workflow ensures a thorough thermal hazard evaluation. The initial screening with TGA/DSC identifies the presence of a thermal hazard, which then necessitates a more detailed investigation using ARC to understand the runaway potential.

References

An In-depth Technical Guide on the Solubility of 3,4-dichloro-1,2,5-thiadiazole in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-dichloro-1,2,5-thiadiazole (C₂Cl₂N₂S) is a colorless to pale yellow liquid that serves as a crucial building block in medicinal and agricultural chemistry.[1][2] Its utility in the synthesis of various biologically active molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents. Solubility data is critical for reaction condition optimization, purification processes, formulation development, and ensuring safe handling and storage. This guide addresses the current knowledge on the solubility of 3,4-dichloro-1,2,5-thiadiazole and provides methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physical and chemical properties of 3,4-dichloro-1,2,5-thiadiazole is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value |

| CAS Number | 5728-20-1 |

| Molecular Formula | C₂Cl₂N₂S |

| Molecular Weight | 155.01 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 1.648 g/mL at 25 °C |

| Boiling Point | 158 °C |

| Refractive Index | n20/D 1.561 |

(Data sourced from Sigma-Aldrich, Chem-Impex).[2][3]

Solubility Profile

Specific quantitative solubility data for 3,4-dichloro-1,2,5-thiadiazole in a wide array of organic solvents is limited in publicly accessible literature. However, qualitative assessments consistently report its solubility in the following solvents:

-

Chloroform: Soluble

-

Methanol (B129727): Soluble

This suggests that the compound is soluble in both non-polar chlorinated solvents and polar protic solvents.

Furthermore, a patent from 1963 describes the use of 3,4-dichloro-1,2,5-thiadiazole as a solvent for polyvinyl chloride.[4] This indicates its potential to dissolve polymeric materials, highlighting its strong solvating capabilities for certain classes of compounds.[4]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] The solubility of 3,4-dichloro-1,2,5-thiadiazole in a given organic solvent will be determined by the interplay of intermolecular forces between the solute and solvent molecules. Key factors include:

-

Polarity: The thiadiazole ring with its heteroatoms (nitrogen and sulfur) and the attached chlorine atoms create a polar molecule. Therefore, it is expected to have good solubility in polar organic solvents.

-

Hydrogen Bonding: While 3,4-dichloro-1,2,5-thiadiazole itself does not have hydrogen bond donating capabilities, the nitrogen and sulfur atoms can act as hydrogen bond acceptors. This contributes to its solubility in protic solvents like methanol.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[7] Although 3,4-dichloro-1,2,5-thiadiazole is a liquid at room temperature, this principle is still relevant for its miscibility with other liquids and for dissolving solid reagents within it.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of 3,4-dichloro-1,2,5-thiadiazole in an organic solvent, based on the widely used shake-flask method.[8]

-

3,4-dichloro-1,2,5-thiadiazole (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Preparation of Supersaturated Solutions: Add an excess amount of 3,4-dichloro-1,2,5-thiadiazole to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solute to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of 3,4-dichloro-1,2,5-thiadiazole.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Conclusion

While there is a notable absence of comprehensive quantitative solubility data for 3,4-dichloro-1,2,5-thiadiazole in the scientific literature, qualitative evidence indicates its solubility in both polar and non-polar organic solvents such as methanol and chloroform. For researchers and drug development professionals requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a reliable framework for empirical determination. A deeper understanding of the solubility of this compound will undoubtedly facilitate its broader application in synthetic and pharmaceutical chemistry.

References

- 1. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dichloro-1,2,5-thiadiazole 97 5728-20-1 [sigmaaldrich.com]

- 4. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for 3,4-Dichloro-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-1,2,5-thiadiazole is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its unique chemical properties, including its susceptibility to nucleophilic substitution, make it a valuable starting material for the development of novel therapeutic agents and agrochemicals. This document provides detailed application notes and experimental protocols for the use of 3,4-dichloro-1,2,5-thiadiazole in synthetic chemistry and biological assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,4-dichloro-1,2,5-thiadiazole is presented in the table below.

| Property | Value |

| Molecular Formula | C₂Cl₂N₂S |

| Molecular Weight | 155.01 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 158 °C |

| Density | 1.648 g/mL at 25 °C |

| CAS Number | 5728-20-1 |

Applications in Synthetic Chemistry

3,4-Dichloro-1,2,5-thiadiazole is a valuable electrophile, and its two chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles to create a library of substituted 1,2,5-thiadiazole (B1195012) derivatives.

Protocol 1: Synthesis of 3,4-Diamino-1,2,5-thiadiazole

This protocol describes the nucleophilic substitution of the chlorine atoms with ammonia (B1221849) to yield 3,4-diamino-1,2,5-thiadiazole, a precursor for various fused heterocyclic systems.

Materials:

-

3,4-dichloro-1,2,5-thiadiazole

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichloro-1,2,5-thiadiazole in ethanol.

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 3,4-diamino-1,2,5-thiadiazole.

The Versatility of 3,4-Dichloro-1,2,5-Thiadiazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dichloro-1,2,5-thiadiazole is a highly reactive and versatile heterocyclic compound that serves as a crucial starting material and scaffold in the synthesis of a wide array of medicinally important molecules. Its unique electronic properties and the reactivity of its chlorine substituents allow for diverse chemical transformations, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of 3,4-dichloro-1,2,5-thiadiazole in the synthesis of key drug candidates, including the beta-adrenergic receptor antagonist Timolol and novel carbonic anhydrase inhibitors.

Application 1: Synthesis of (S)-Timolol - A Beta-Adrenergic Receptor Antagonist

(S)-Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension. It effectively lowers intraocular pressure by reducing the production of aqueous humor. The synthesis of (S)-Timolol often commences from 3,4-dichloro-1,2,5-thiadiazole, highlighting the importance of this precursor in accessing complex pharmaceutical agents.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

Caption: Mechanism of action of Timolol as a beta-adrenergic antagonist.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689)

This protocol describes the initial substitution of one chlorine atom on the 3,4-dichloro-1,2,5-thiadiazole ring with morpholine (B109124).

-

Materials: 3,4-dichloro-1,2,5-thiadiazole, Morpholine, Ethanol (B145695).

-

Procedure:

-

Dissolve 3,4-dichloro-1,2,5-thiadiazole (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add morpholine (2 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and dried under vacuum to yield 3-chloro-4-morpholino-1,2,5-thiadiazole.

-

Protocol 2: Synthesis of Racemic Timolol

This protocol outlines the synthesis of the racemic mixture of Timolol.

-

Materials: 3-chloro-4-morpholino-1,2,5-thiadiazole, (±)-3-(tert-butylamino)-1,2-propanediol, Potassium tert-butoxide, tert-Butanol (B103910).

-

Procedure:

-

In a round-bottom flask, dissolve (±)-3-(tert-butylamino)-1,2-propanediol (1 equivalent) in tert-butanol.

-

Add potassium tert-butoxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Add a solution of 3-chloro-4-morpholino-1,2,5-thiadiazole (1 equivalent) in tert-butanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude racemic Timolol is purified by column chromatography on silica (B1680970) gel.

-

Protocol 3: Beta-Adrenergic Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of Timolol for beta-adrenergic receptors.

-

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound (Timolol) to displace a radiolabeled ligand with known high affinity for the beta-adrenergic receptor.

-

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

-

Unlabeled Timolol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in cold lysis buffer with protease inhibitors. Centrifuge at low speed to remove debris, then at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Assay: In a 96-well plate, add a fixed concentration of the radioligand and a fixed amount of the membrane preparation to each well. Add a range of concentrations of unlabeled Timolol.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled antagonist) from the total binding. The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Quantitative Data

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| (S)-Timolol | β1-adrenergic | 1.97 nM |

| (S)-Timolol | β2-adrenergic | 1.14 nM |

Application 2: Development of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms of CA are involved in pathological processes, including glaucoma, edema, and cancer, making them attractive drug targets. Derivatives of 3,4-diamino-1,2,5-thiadiazole, which can be synthesized from 3,4-dichloro-1,2,5-thiadiazole, have shown promise as potent and selective CA inhibitors.

General Synthetic Workflow

Caption: General workflow for synthesizing bioactive 1,2,5-thiadiazole derivatives.

Experimental Protocols

Protocol 4: Synthesis of 3,4-Diamino-1,2,5-thiadiazole

This protocol describes the conversion of the dichloro- starting material to the diamino- derivative.

-

Materials: 3,4-dichloro-1,2,5-thiadiazole, Liquid ammonia, Autoclave.

-

Procedure:

-

Place 3,4-dichloro-1,2,5-thiadiazole in a high-pressure autoclave.

-

Cool the autoclave and carefully add an excess of liquid ammonia.

-

Seal the autoclave and allow it to warm to room temperature.

-

Heat the autoclave to 50-60°C and maintain the pressure for 24 hours.

-

After cooling, carefully vent the excess ammonia.

-

The solid product is collected, washed with a small amount of cold water, and dried to yield 3,4-diamino-1,2,5-thiadiazole.

-

Protocol 5: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

-

Principle: The assay is based on the stopped-flow technique, which measures the inhibition of the CO₂ hydration reaction catalyzed by CA.

-

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

CO₂-saturated water.

-

Buffer solution (e.g., Tris-HCl, pH 7.4).

-

pH indicator (e.g., p-nitrophenol).

-

Test compounds (derivatives of 3,4-diamino-1,2,5-thiadiazole).

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

The kinetics of the CA-catalyzed CO₂ hydration is monitored at 4°C.

-

The reaction is initiated by mixing the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water.

-

The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of carbonic acid.

-

The initial rates of the reaction are determined in the presence and absence of the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is calculated from the dose-response curve.

-

Quantitative Data

While specific data for carbonic anhydrase inhibitors directly synthesized from 3,4-dichloro-1,2,5-thiadiazole and their subsequent derivatives are still emerging in publicly accessible literature, related 1,3,4-thiadiazole (B1197879) sulfonamides have shown potent inhibition. For instance, certain 2-substituted-1,3,4-thiadiazole-5-sulfamides exhibit low nanomolar inhibition constants (Ki) against mitochondrial CA isoforms VA and VB, with Ki values in the range of 1.3-74 nM. This highlights the potential of the broader thiadiazole scaffold in this therapeutic area.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Appropriate personal protective equipment should be worn at all times when handling chemicals.

Application Notes and Protocols: 3,4-Dichloro-1,2,5-thiadiazole as a Sulfur Transfer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-1,2,5-thiadiazole is a versatile and efficient electrophilic sulfur transfer agent.[1][2] This commercially available, non-toxic, and inexpensive reagent facilitates the synthesis of various sulfur-containing compounds, most notably symmetrical trisulfides, with high yields and selectivity.[1][2] Its stability and reactivity make it a valuable tool in chemical synthesis, with applications in pharmaceutical and agrochemical research.[3] These notes provide detailed protocols and data for the use of 3,4-dichloro-1,2,5-thiadiazole as a sulfur transfer agent, primarily focusing on its well-documented application in the synthesis of symmetrical trisulfides from thiols.

Key Features

-

Efficient Sulfur Transfer: Acts as a reliable source of a single sulfur atom.

-

High Selectivity: Primarily yields trisulfides from thiols, with no higher-order polysulfides detected.[1]

-

Mild Reaction Conditions: Reactions are typically carried out at room temperature.[1]

-

Short Reaction Times: Most reactions are completed within 20-50 minutes.[1]

-

High Yields: Generally provides good to excellent yields of the desired products.[1]

-

One-Pot Synthesis: The procedure is straightforward and does not require the isolation of intermediates.[1]

-

Commercially Available and Inexpensive: Readily accessible for laboratory use.[1][2]

Applications

The primary and most well-documented application of 3,4-dichloro-1,2,5-thiadiazole is as a sulfur transfer agent in the synthesis of symmetrical trisulfides from a variety of aromatic and aliphatic thiols.[1] This reaction is efficient and high-yielding.

While its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is mentioned in the literature, specific, detailed protocols for these applications are less readily available in the public domain.[3] It serves as a building block for creating compounds with antimicrobial properties and for the development of fungicides and herbicides.[3] The chlorine atoms on the thiadiazole ring are susceptible to nucleophilic substitution, allowing for the synthesis of various 3,4-disubstituted-1,2,5-thiadiazoles.

Data Presentation

Table 1: Synthesis of Symmetrical Trisulfides from Various Thiols using 3,4-Dichloro-1,2,5-thiadiazole

| Entry | Thiol Substrate | Product | Time (min) | Yield (%) |

| 1 | 4-Methylbenzenethiol | Bis(4-methylphenyl) trisulfide | 20 | 85 |

| 2 | 4-Methoxybenzenethiol | Bis(4-methoxyphenyl) trisulfide | 25 | 83 |

| 3 | 4-Chlorobenzenethiol | Bis(4-chlorophenyl) trisulfide | 30 | 81 |

| 4 | 4-Bromobenzenethiol | Bis(4-bromophenyl) trisulfide | 30 | 82 |

| 5 | Benzenethiol | Diphenyl trisulfide | 25 | 84 |

| 6 | 2-Naphthalenethiol | Di(naphthalen-2-yl) trisulfide | 40 | 78 |

| 7 | Benzylthiol | Dibenzyl trisulfide | 35 | 79 |

| 8 | 1-Dodecanethiol | Didodecyl trisulfide | 50 | 74 |

| 9 | Cyclohexanethiol | Dicyclohexyl trisulfide | 45 | 76 |

Data extracted from the Journal of Sulfur Chemistry, 2021, 43, 169-179.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical Trisulfides

This protocol describes a general one-pot method for the synthesis of symmetrical trisulfides from thiols using 3,4-dichloro-1,2,5-thiadiazole at room temperature.[1]

Materials:

-

Thiol (aliphatic or aromatic)

-

3,4-Dichloro-1,2,5-thiadiazole

-

Triethylamine (B128534) (Et3N)

-

1-Propanol

-

Ethyl acetate (B1210297)

-

5% Aqueous HCl

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (2.0 mmol) in 5 mL of 1-propanol.

-